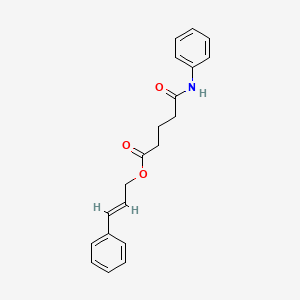
3-(4-fluorophenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide is a complex organic compound that features a combination of fluorophenyl, methylbenzyl, and oxopyridinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include fluorobenzene, methylbenzyl chloride, and pyridine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-fluorophenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-chlorophenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide
- 3-(4-bromophenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide
- 3-(4-methylphenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-N-(4-methylbenzyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide lies in the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H19FN2O3 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2-(2-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C22H19FN2O3/c1-15-5-7-16(8-6-15)14-24-22(28)20(25-13-3-2-4-19(25)26)21(27)17-9-11-18(23)12-10-17/h2-13,20H,14H2,1H3,(H,24,28) |
Clave InChI |
YZLAHVDEMJJJSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)C(C(=O)C2=CC=C(C=C2)F)N3C=CC=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15021198.png)
![Bis[2-(4-chlorophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B15021207.png)
![5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15021215.png)
![2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15021221.png)
![1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B15021226.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B15021230.png)

![5-(4-chlorophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine](/img/structure/B15021246.png)
![6-(3-chloro-4-methoxyphenyl)-N-(4-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021252.png)
![2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-propylacetamide](/img/structure/B15021257.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15021264.png)
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15021272.png)
![N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15021281.png)
![N-(3-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021288.png)
